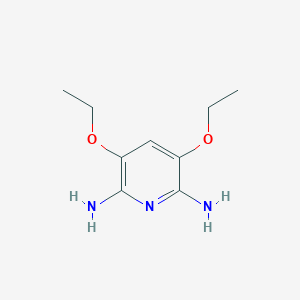
3,5-Diethoxypyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethoxypyridine-2,6-diamine (DEPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. DEPD is a heterocyclic compound that contains two amino groups and two ethoxy groups attached to a pyridine ring.
作用機序
The mechanism of action of 3,5-Diethoxypyridine-2,6-diamine is not fully understood. However, it has been proposed that 3,5-Diethoxypyridine-2,6-diamine exerts its biological activities by interacting with specific enzymes or receptors. For example, 3,5-Diethoxypyridine-2,6-diamine has been shown to inhibit the activity of the reverse transcriptase enzyme by binding to its active site. It also inhibits the growth of cancer cells by inducing DNA damage and activating the p53 tumor suppressor pathway.
生化学的および生理学的効果
3,5-Diethoxypyridine-2,6-diamine has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, 3,5-Diethoxypyridine-2,6-diamine induces apoptosis and cell cycle arrest by activating the p53 pathway. In HIV-infected cells, 3,5-Diethoxypyridine-2,6-diamine inhibits the reverse transcriptase enzyme, leading to the inhibition of viral replication. In rice plants, 3,5-Diethoxypyridine-2,6-diamine promotes root development and increases the uptake of nutrients, leading to enhanced growth and yield.
実験室実験の利点と制限
3,5-Diethoxypyridine-2,6-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 3,5-Diethoxypyridine-2,6-diamine can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of derivatives. However, 3,5-Diethoxypyridine-2,6-diamine also has some limitations. It is relatively insoluble in water, which can limit its applications in biological systems. 3,5-Diethoxypyridine-2,6-diamine can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 3,5-Diethoxypyridine-2,6-diamine. One potential direction is to investigate its applications in drug discovery. 3,5-Diethoxypyridine-2,6-diamine-based compounds could be developed as anticancer or antiviral agents, or as plant growth regulators. Another direction is to explore its applications in material science. 3,5-Diethoxypyridine-2,6-diamine-based metal complexes could be used as catalysts for various organic transformations, or as magnetic or optical materials. Finally, more research is needed to understand the mechanism of action of 3,5-Diethoxypyridine-2,6-diamine and its derivatives, which could lead to the development of new therapeutic agents.
合成法
3,5-Diethoxypyridine-2,6-diamine can be synthesized by reacting 2,6-diaminopyridine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a nucleophilic substitution mechanism, where the amino groups of 2,6-diaminopyridine attack the ethoxy groups of ethanol, leading to the formation of 3,5-Diethoxypyridine-2,6-diamine. The yield of 3,5-Diethoxypyridine-2,6-diamine can be increased by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
科学的研究の応用
3,5-Diethoxypyridine-2,6-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antiviral activities. 3,5-Diethoxypyridine-2,6-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the replication of the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.
3,5-Diethoxypyridine-2,6-diamine has also been investigated for its applications in material science. It can be used as a ligand for the synthesis of metal complexes that exhibit interesting magnetic and optical properties. 3,5-Diethoxypyridine-2,6-diamine-based metal complexes have been used as catalysts for various organic transformations, including oxidation and reduction reactions.
In agriculture, 3,5-Diethoxypyridine-2,6-diamine has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants by enhancing root development and increasing the uptake of nutrients.
特性
CAS番号 |
111451-25-3 |
|---|---|
製品名 |
3,5-Diethoxypyridine-2,6-diamine |
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
3,5-diethoxypyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3O2/c1-3-13-6-5-7(14-4-2)9(11)12-8(6)10/h5H,3-4H2,1-2H3,(H4,10,11,12) |
InChIキー |
FJQZHCLZZMCBCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1N)N)OCC |
正規SMILES |
CCOC1=CC(=C(N=C1N)N)OCC |
同義語 |
2,6-Pyridinediamine,3,5-diethoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



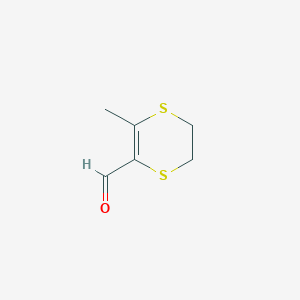
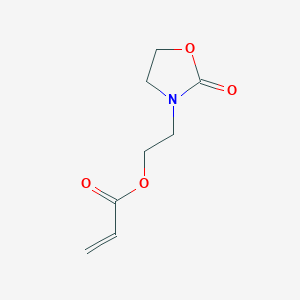
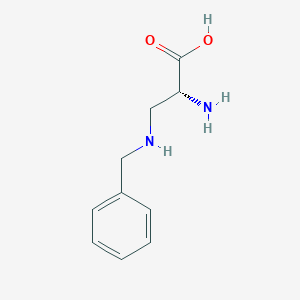
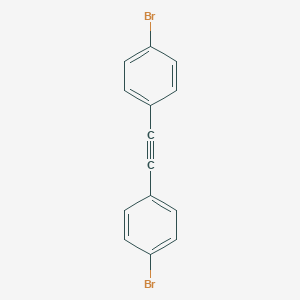
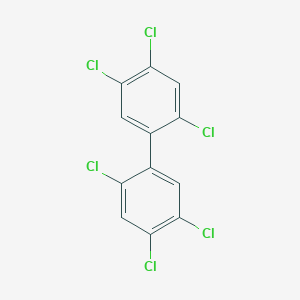
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
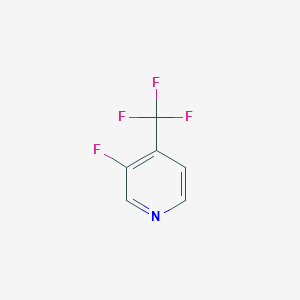
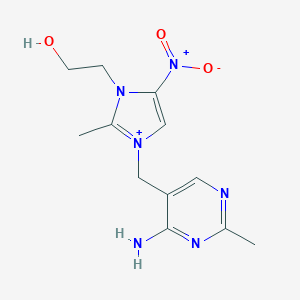
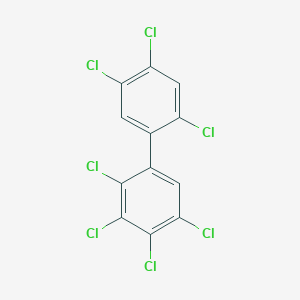
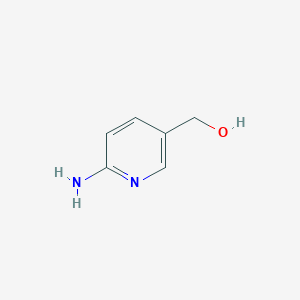
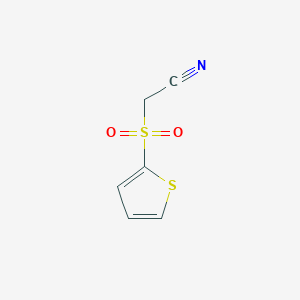
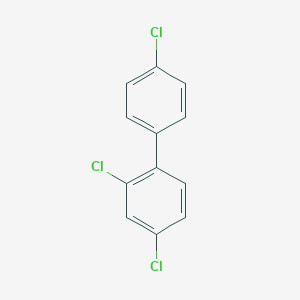
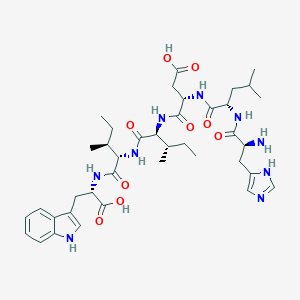
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)